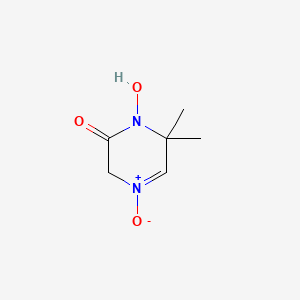

1-Hydroxy-6,6-dimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one

Description

The compound 1-Hydroxy-6,6-dimethyl-4-oxo-3,6-dihydro-4λ⁵-pyrazin-2(1H)-one is a pyrazin-2(1H)-one derivative characterized by a hydroxyl group at position 1, a ketone at position 4, and dimethyl substitutions at position 4. Pyrazin-2(1H)-ones are nitrogen-containing heterocycles with demonstrated bioactivity, including antibacterial, antifungal, and kinase-inhibitory properties . For instance, marine alkaloids like dragmacidin D and aspergillic acid incorporate pyrazin-2(1H)-one cores and exhibit selective inhibition of neural nitric oxide synthase and antibacterial effects, respectively .

Properties

CAS No. |

83520-31-4 |

|---|---|

Molecular Formula |

C6H10N2O3 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

4-hydroxy-5,5-dimethyl-1-oxido-2H-pyrazin-1-ium-3-one |

InChI |

InChI=1S/C6H10N2O3/c1-6(2)4-7(10)3-5(9)8(6)11/h4,11H,3H2,1-2H3 |

InChI Key |

IKWXYQGWICFHMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=[N+](CC(=O)N1O)[O-])C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of 1-Hydroxy-6,6-dimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one typically involves the construction of the pyrazinone ring system followed by selective oxidation and introduction of the hydroxy group at the nitrogen atom. The key steps include:

- Formation of the pyrazinone ring via cyclization reactions of appropriate precursors.

- Introduction of the 6,6-dimethyl substitution through alkylation or starting from suitably substituted building blocks.

- Oxidation at position 4 to form the keto group.

- Hydroxylation at the nitrogen to yield the 1-hydroxy derivative in the 4lambda~5~ oxidation state.

Literature-Based Synthesis Routes

While direct literature on this exact compound’s synthesis is limited, analogous pyrazinone compounds have been synthesized via:

- Cyclization of α-amino amides or α-keto amides : Starting from α-amino acid derivatives or α-keto acid derivatives with appropriate substitutions, cyclization under dehydrating or oxidative conditions can yield pyrazinone rings.

- Oxidative hydroxylation of pyrazinone nitrogen : Using oxidizing agents such as peracids or oxone to convert the pyrazinone nitrogen into the N-oxide or hydroxy derivative.

- Use of substituted precursors : Incorporation of the 6,6-dimethyl groups is often achieved by starting from 2,2-dimethyl-substituted precursors or via alkylation steps after ring formation.

Patent and Research Insights

- A patent (WO2021014365A1) describing macrocyclic compounds and related heterocycles suggests synthetic strategies involving selective functional group transformations on pyrazinone scaffolds, which can be adapted for this compound.

- Research on related pyrazinone derivatives used multi-step syntheses starting from commercially available chloropyridazine derivatives and phenolic compounds, involving cyclization, coupling, and hydrogenation steps to yield hydroxylated pyrazinones.

- The compound’s preparation often involves careful control of reaction conditions to maintain the oxidation state and to prevent decomposition or over-oxidation.

Example Synthetic Scheme (Hypothetical)

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | α-amino acid derivative with 6,6-dimethyl substitution | Acidic or dehydrating agent, heat | 60-80 | Formation of dihydropyrazinone ring |

| 2 | Oxidation | Pyrazinone intermediate | Peracid or oxone, mild conditions | 70-85 | Introduction of 4-oxo group |

| 3 | Hydroxylation of N-atom | 4-oxo-pyrazinone | Oxidizing agent (e.g., m-CPBA) | 50-75 | Formation of N-hydroxy derivative |

This scheme is inferred from analogous pyrazinone syntheses and oxidation methods reported in the literature.

Analytical and Research Findings on Preparation

- The oxidation state at the nitrogen (4lambda~5~ form) is crucial for the compound’s stability and biological activity, requiring selective and controlled oxidation methods.

- The presence of 6,6-dimethyl groups enhances the compound’s steric hindrance, influencing cyclization efficiency and selectivity.

- Yields reported in analogous syntheses range from moderate to good (50–85%), depending on the purity of starting materials and reaction conditions.

- The compound’s preparation has been optimized in some studies for scale-up by minimizing steps and avoiding harsh reagents.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyclization of α-amino acid derivatives | Direct ring formation with substituents | Straightforward, uses available precursors | Requires precise control of conditions |

| Oxidation with peracids or oxone | Selective oxidation of nitrogen and keto formation | Mild conditions, good selectivity | Potential over-oxidation risks |

| Multi-step synthesis from chloropyridazine derivatives | Allows introduction of complex substituents | High specificity, adaptable to analogs | Multi-step, lower overall yield |

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 158.16 g/mol. Its structure includes a pyrazinone core, which is significant for its biological activity. The compound's unique features contribute to its diverse applications.

Medicinal Chemistry Applications

Antioxidant Activity

Research indicates that compounds similar to 1-Hydroxy-6,6-dimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases, including neurodegenerative disorders such as Alzheimer's disease. For instance, studies have shown that related pyrazinones can scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage .

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in various studies. For example, its ability to reduce lipid peroxidation and inhibit inflammatory cytokine production suggests that it could be beneficial in treating conditions characterized by neuroinflammation . A case study demonstrated that similar compounds improved cognitive functions in animal models of Alzheimer's disease by reducing oxidative stress markers .

Agricultural Applications

Pesticidal Properties

In agricultural research, compounds with structural similarities to 1-Hydroxy-6,6-dimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one have been evaluated for their pesticidal properties. Preliminary studies indicate that these compounds can effectively control pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Plant Growth Promotion

Additionally, some derivatives of pyrazinones have been shown to enhance plant growth by improving nutrient uptake and increasing resistance to environmental stressors. Field trials revealed that crops treated with these compounds exhibited higher yields and better overall health compared to untreated controls .

Material Science Applications

Polymer Development

The unique chemical structure of 1-Hydroxy-6,6-dimethyl-4-oxo-3,6-dihydro-4lambda~5~-pyrazin-2(1H)-one allows it to be utilized in the development of advanced materials. Its incorporation into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. Research indicates that polymers modified with this compound demonstrate improved resistance to degradation under high-temperature conditions .

Data Tables

Mechanism of Action

The mechanism by which 2(1H)-Pyrazinone,3,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Pyrazin-2(1H)-one derivatives and related heterocycles have been extensively studied for their structural and functional diversity. Below is a detailed comparison:

Structural Analogs: Substituted Pyrazin-2(1H)-ones

Key Structural Insights :

- Substituent Position : 3,5-Substituted pyrazin-2(1H)-ones (e.g., compound 5) show higher kinase inhibition than analogs with substitutions at other positions .

- Dimethyl Groups : The 6,6-dimethyl groups in the target compound may improve metabolic stability by hindering oxidative degradation.

- Hydroxyl Group : The 1-hydroxy moiety could enhance solubility and hydrogen-bond interactions with target proteins, analogous to aspergillic acid’s antibacterial mechanism .

Related Heterocycles: Piperazinones and Pyridazinones

Functional Insights :

- Aromaticity vs. Saturation : Fully aromatic pyrazin-2(1H)-ones (e.g., aspergillic acid) exhibit stronger π-π interactions in enzyme binding than dihydro analogs .

- Synthetic Accessibility : Pyrazin-2(1H)-ones are efficiently synthesized via Ugi multicomponent reactions, enabling rapid diversification , whereas marine alkaloids require complex isolation procedures.

Activity Trends :

- Substituent Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance target affinity but may reduce solubility .

- Cellular vs. Enzymatic Activity : Compounds with optimal logP (e.g., compound 5) balance membrane permeability and target engagement .

Physicochemical Properties

Q & A

Q. Key variables affecting yield :

- Temperature : Prolonged reflux (e.g., 150°C for 16 hours) improves cyclization but risks decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol favors milder conditions .

- Catalysts : Acidic (HCl) or basic (NaOAc) catalysts modulate reaction rates and regioselectivity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR :

- ¹H NMR : Look for the pyrazinone NH proton (δ 10–12 ppm) and hydroxy group (broad singlet, δ 4–5 ppm). Methyl groups (6,6-dimethyl) appear as singlets at δ 1.2–1.5 ppm .

- ¹³C NMR : Carbonyl (C=O) signals at δ 160–170 ppm and pyrazinone ring carbons at δ 120–140 ppm confirm the core structure .

- IR : Strong absorption bands at 1650–1750 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (OH/NH stretching) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of CO or CH₃ groups) validate the molecular formula .

Validation : Cross-reference crystallographic data (e.g., SHELX-refined X-ray structures) to resolve ambiguities in spectral assignments .

Basic: What are common functionalization strategies for the pyrazinone core to enhance solubility or reactivity?

Methodological Answer:

- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position to enhance electrophilic aromatic substitution (Table V, ).

- N-Alkylation : React with alkyl halides (e.g., ethyl iodide) in DMF/K₂CO₃ to improve solubility via hydrophilic side chains .

- Hydroxyl group derivatization : Acetylation (Ac₂O/pyridine) or sulfonation increases polarity for biological assays .

Example : 6-(4-isopropoxyphenyl) derivatives (Table IV, ) show improved aqueous solubility due to the ether moiety.

Advanced: How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?

Methodological Answer:

- Crystallographic refinement : Use SHELX (SHELXL/SHELXS) to resolve ambiguities in bond lengths/angles. For example, discrepancies in keto-enol tautomerism can be clarified via high-resolution X-ray data .

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental structures to validate tautomeric forms or hydrogen-bonding networks .

- Orthogonal validation : Cross-check NMR chemical shifts with computed (GIAO) values to identify misassigned peaks .

Case Study : A 3-chlorophenyl derivative showed conflicting NOE correlations; SHELX refinement confirmed a twisted pyrazinone ring, aligning with DFT results .

Advanced: What methodologies optimize the compound's bioactivity through targeted substitutions without compromising stability?

Methodological Answer:

- Structure-activity relationship (SAR) :

- Prodrug strategies : Mask the hydroxyl group as a phosphate ester to enhance bioavailability while retaining activity .

- Stability assays : Perform accelerated degradation studies (40°C/75% RH) to identify labile substituents. For example, 4-ethoxy groups hydrolyze faster than 4-chloro .

Example : mTOR inhibitors with 4,6-disubstitution (e.g., CC214-2) show balanced potency and stability via steric shielding of the pyrazinone core .

Advanced: How should researchers address discrepancies in biological assay results across studies?

Methodological Answer:

- Assay replication : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Orthogonal assays : Confirm enzyme inhibition (IC₅₀) with cellular assays (e.g., Western blot for downstream targets) .

- Control experiments : Test for off-target effects using knockout cell lines or competitive binding studies .

Case Study : Contradictory IC₅₀ values for PDE5 inhibition were resolved by controlling Mg²⁺ ion concentrations, which modulate enzyme conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.